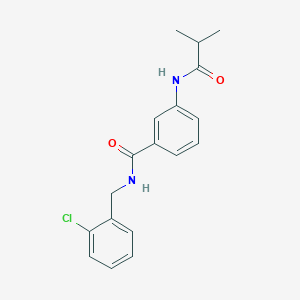
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of
Mecanismo De Acción
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide can produce a range of biochemical and physiological effects in the body. These effects include an increase in the levels of various neurotransmitters, such as serotonin and dopamine, as well as an improvement in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. This compound has been shown to produce a significant pharmacological effect at relatively low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide. One potential direction is to investigate the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for the production of this compound may help to improve its pharmacological properties and increase its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with 2-furylethanamine to form 3-(2-furylmethylideneamino)phenylchloride. This intermediate is then reacted with piperazine-1-carbothioamide to produce the final product, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential application in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anticonvulsant and antidepressant agent.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(22)18-12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWRVOHAWZMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)


![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)


![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)

